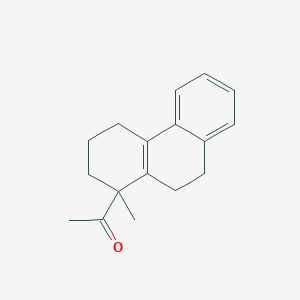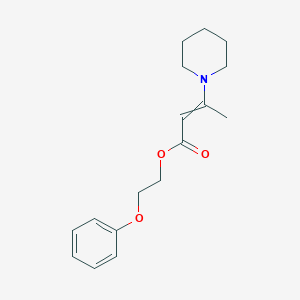![molecular formula C27H54O4 B14598922 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate CAS No. 61167-54-2](/img/structure/B14598922.png)
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate is an organic compound with the molecular formula C27H54O4. It is a type of ester, specifically an alkyl ethylhexanoate, which is commonly used in various industrial and cosmetic applications due to its emollient properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous mixing of the reactants in the presence of a catalyst, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethylhexanoic acid and 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Water, sulfuric acid or sodium hydroxide, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate is widely used in scientific research due to its unique properties:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a skin-conditioning agent in cosmetic formulations.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of lubricants, plasticizers, and surfactants.
Mechanism of Action
The primary mechanism of action of 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate in cosmetic and industrial applications is its ability to act as an emollient. It forms a protective layer on the skin or surface, reducing water loss and providing a smooth, soft texture. The molecular targets include the lipid bilayers of the skin, where it integrates and enhances barrier function.
Comparison with Similar Compounds
Similar Compounds
- Cetyl ethylhexanoate
- Isostearyl ethylhexanoate
- Lauryl ethylhexanoate
Uniqueness
Compared to similar compounds, 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate has a unique combination of a long alkyl chain and a hydroxyl group, which provides it with superior emollient properties and stability. This makes it particularly effective in formulations where long-lasting moisturization and a non-greasy feel are desired.
Properties
CAS No. |
61167-54-2 |
|---|---|
Molecular Formula |
C27H54O4 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[3-(2-hexyldecoxy)-2-hydroxypropyl] 2-ethylhexanoate |
InChI |
InChI=1S/C27H54O4/c1-5-9-12-14-15-17-19-24(18-16-13-10-6-2)21-30-22-26(28)23-31-27(29)25(8-4)20-11-7-3/h24-26,28H,5-23H2,1-4H3 |
InChI Key |
NJFLNXLHQKMNHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COCC(COC(=O)C(CC)CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)





![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)
![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)
